molecular formula C20H13ClN2O B2419541 3-(4-Chlorophenyl)imino-1-phenylindol-2-one CAS No. 303149-12-4

3-(4-Chlorophenyl)imino-1-phenylindol-2-one

Cat. No.: B2419541
CAS No.: 303149-12-4
M. Wt: 332.79
InChI Key: IUPTYEBARUELQN-QOCHGBHMSA-N
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Description

3-(4-Chlorophenyl)imino-1-phenylindol-2-one is a useful research compound. Its molecular formula is C20H13ClN2O and its molecular weight is 332.79. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPTYEBARUELQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Biological Activity

3-(4-Chlorophenyl)imino-1-phenylindol-2-one is an indole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant pharmacological potential, exhibiting a wide range of biological activities including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antitubercular
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase .

The presence of the indole core in 3-(4-Chlorophenyl)imino-1-phenylindol-2-one suggests similar potential for diverse biological interactions.

Target Interaction

The exact mechanism of action for 3-(4-Chlorophenyl)imino-1-phenylindol-2-one remains to be fully elucidated. However, it is believed that compounds in this class can bind to multiple receptors with high affinity, influencing various biochemical pathways .

Biochemical Pathways

Indole derivatives may exert their effects through:

  • Binding interactions with biomolecules
  • Enzyme inhibition or activation
  • Changes in gene expression .

These interactions can lead to alterations in cellular functions, impacting cell signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Chlorophenyl)imino-1-phenylindol-2-one exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of related compounds showing significant antifungal activity against pathogenic strains .

Anticancer Properties

Indole derivatives have been recognized for their anticancer potential. Various studies have demonstrated that these compounds can inhibit the growth of cancer cells. For instance, related indole structures have shown efficacy against human colon adenocarcinoma cells, suggesting a promising avenue for further exploration .

Study on Antifungal and Antitubercular Activity

A notable study synthesized 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives and tested them for antifungal activity. Some derivatives exhibited strong antifungal effects against four pathogenic fungi and showed activity against Mycobacterium tuberculosis H37Rv . This suggests that modifications to the indole structure can enhance biological efficacy.

Mechanistic Insights into Cellular Effects

Research has indicated that similar compounds can influence cellular uptake and localization. For example, studies on N-(4-chlorophenyl)urea revealed its concentrative accumulation in mitochondria, which may be a site of action for related compounds . This underscores the importance of understanding how structural characteristics influence the compound's interaction with cellular components.

The biological activity of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one can vary significantly based on dosage. Similar compounds have demonstrated threshold effects, where high doses may lead to toxic outcomes. Understanding the dose-response relationship is crucial for evaluating its therapeutic potential .

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